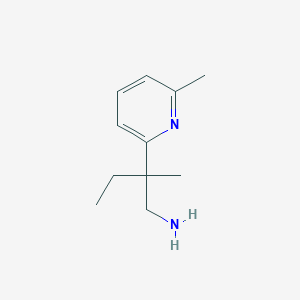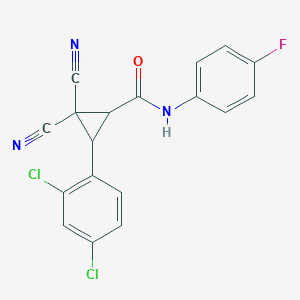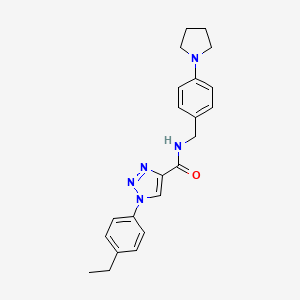
2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine” is a chemical compound with the molecular formula C11H18N2 . It is related to pyridine-based derivatives, which are compounds containing a pyridinylpyrimidine skeleton .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine” are not available in the sources retrieved, related compounds have been studied. For example, cobalt (II)–carboxylate complexes of the 6-Me3-TPA (tris ((6-methylpyridin-2-yl)methyl)amine) ligand were isolated to investigate their ability in H2O2-dependent selective oxygenation of C–H and C=C bonds .Applications De Recherche Scientifique
Catalysis and Synthesis
Group 10 Metal Complexes : The synthesis and application of Group 10 metal aminopyridinato complexes, derived from similar compounds, have been explored for catalysis, including aryl-Cl activation and hydrosilane polymerization. These complexes have shown to catalyze polymerization of MeH2SiSiH2Me towards soluble, linear poly(methylsilane), demonstrating remarkable activity, especially for palladium-based complexes (Deeken et al., 2006).
Chromium Methyl Complexes : Low-valent aminopyridinato chromium methyl complexes have been synthesized, showcasing their potential in catalytic processes. These complexes exhibit unique reactivity due to their synthesis pathways, which involve both reductive alkylation and oxidative addition mechanisms (Noor et al., 2015).
Ligand Synthesis and Coordination Chemistry
- Versatile Ligands : The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which share structural similarities with 2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine, have been extensively reviewed. These ligands have found applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Material Science and Photolabile Protecting Groups
- Ruthenium Complexes : Research into ruthenium bis(bipyridine) complexes, where the inorganic moiety acts as a photolabile protecting group, describes the potential of such compounds for biological applications. These complexes demonstrate stability in water and the ability to deliver ligands upon irradiation with visible light, hinting at their use as caged compounds for controlled release (Zayat et al., 2006).
Synthesis and Reactivity of Complexes
- Trialkyltantalum Complexes : The synthesis and structure of trialkyltantalum complexes stabilized by aminopyridinato ligands, similar in structure to 2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine, have been studied. These complexes show surprising stability at elevated temperatures, and their behavior in olefin polymerization has been explored, offering insights into the potential applications of such compounds in polymer science (Noor et al., 2006).
Orientations Futures
Future research could focus on the synthesis and characterization of “2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine”, as well as its potential applications. For instance, novel pyridine-based derivatives have been synthesized and evaluated for their anti-tubercular activity , suggesting potential directions for future research.
Propriétés
IUPAC Name |
2-methyl-2-(6-methylpyridin-2-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-11(3,8-12)10-7-5-6-9(2)13-10/h5-7H,4,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYDNYFIOIMAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)C1=CC=CC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bromo(difluoro)methyl]sulfonyl-2-fluorobenzene](/img/structure/B2587004.png)
![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)


![Naphtho[1,2-b]thiophen-2-ylmethanol](/img/structure/B2587008.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)
![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2587011.png)

![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide](/img/structure/B2587015.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2587016.png)

